Selumetinib (AZD6244, ARRY-142886) is a potent, selective, orally available, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. [, , , , , , , , , , , , , , , , , , , , , , ]
Source: Selumetinib is a synthetically derived small molecule. []
Role in Scientific Research: Selumetinib serves as a valuable tool for investigating the role of the Ras/Raf/MEK/ERK signaling pathway in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. [, , , , , , , , , , , , , , , , , , , , , , ] Its selectivity for MEK1/2 makes it a crucial reagent for dissecting the specific contributions of this pathway in complex biological systems.
Overcoming Resistance: Future research should focus on developing strategies to overcome or prevent resistance to Selumetinib, potentially through combination therapies targeting alternative pathways or utilizing biomarkers to identify patients most likely to benefit from treatment. [, , , , , , , ]
Exploring Novel Combinations: Investigating the synergy of Selumetinib with other targeted therapies, immunotherapies, or novel therapeutic modalities holds promise for enhancing treatment efficacy and expanding its clinical applications. [, , , , , , , ]
Optimizing Treatment Regimens: Further research is needed to optimize dosing schedules and treatment durations of Selumetinib, potentially minimizing toxicity and maximizing therapeutic benefit for patients. [, , ]
Expanding Clinical Indications: The potential of Selumetinib extends beyond cancer, with opportunities to investigate its therapeutic benefits in other diseases driven by dysregulated MEK/ERK signaling, such as inflammatory disorders and fibrotic diseases. []
The synthesis of selumetinib has been documented in several studies, with methods focusing on efficient gram-scale production. The key steps in its synthesis involve:
For example, one method involves reacting an intermediate compound with a suitable amine under controlled conditions to achieve high purity and yield .
Selumetinib has a well-defined molecular structure characterized by its unique functional groups that facilitate its interaction with target proteins. The molecular formula is , and its structure includes:
The three-dimensional structure allows for specific binding to the allosteric site of MEK1/2, inhibiting their activity effectively .
Selumetinib undergoes various chemical reactions, primarily related to its interactions within biological systems. Key reactions include:
These reactions are crucial for understanding both the efficacy and safety profile of selumetinib in clinical applications .
Selumetinib exerts its therapeutic effects through the selective inhibition of MEK1 and MEK2 kinases in the MAPK pathway. This inhibition prevents the phosphorylation and activation of ERK1/2, leading to:
Research indicates that selumetinib's mechanism can be influenced by genetic factors within tumors, such as BRAF mutations, which can affect response rates .
Selumetinib possesses distinct physical and chemical properties that contribute to its pharmacological profile:
These properties are critical for formulation development and optimizing delivery methods for therapeutic use .
Selumetinib's primary application lies in oncology, specifically for:
In addition to its oncological applications, ongoing research explores potential uses in combination therapies to enhance efficacy against resistant cancer types .
Selumetinib (AZD6244, ARRY-142886) is a highly selective, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It binds to an allosteric site adjacent to the ATP-binding pocket in the N-terminal domain of MEK1/2, inducing conformational changes that lock the kinase in a catalytically inactive state [3] [6]. This prevents Raf-mediated phosphorylation of MEK1/2, a prerequisite for downstream signaling. Key biochemical characteristics include:
Table 1: Kinase Selectivity Profile of Selumetinib
Parameter | Value |
---|---|
Primary Targets | MEK1/2 |
Inhibition Mechanism | Allosteric, ATP-noncompetitive |
IC₅₀ (ERK Phosphorylation) | 14.1 nM |
Off-Target Kinase Inhibition | Minimal (at ≤10 μM) |
Active Metabolite | N-desmethyl selumetinib |
Selumetinib disrupts the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, survival, and differentiation. Dysregulation occurs in NF1-mutant plexiform neurofibromas (PNs), RAS- or RAF-mutant cancers, and other malignancies [1] [6]:
Table 2: Efficacy in MAPK-Hyperactivated Tumors
Tumor Type | Genetic Alteration | Key Response |
---|---|---|
Plexiform Neurofibroma | NF1 loss | 66% overall response rate (median volume reduction: 27.9%) |
NSCLC | KRAS mutation | PFS: 5.3 months (vs. 2.1 months for docetaxel alone) |
Advanced Melanoma | BRAF V600E | 6-month PFS: 40% (vs. 26% for chemotherapy) |
MEK inhibition triggers adaptive resistance via:
Selumetinib’s efficacy correlates strongly with genetic context:
Table 3: Cellular Responses by Genetic Background
Genetic Context | Selumetinib Sensitivity | Key Molecular Features |
---|---|---|
BRAF V600E Mutation | High (IC₅₀ <1 μM) | ERK hyperactivation, apoptosis induction |
KRAS Mutation | Moderate/Variable | Co-activation of PI3K/AKT limits efficacy |
NF1 Loss | High | Constitutive RAS-GTP, MEK dependency |
BRAF/RAS Wild-Type | Low | Baseline ERK activity for survival (not proliferation) |
Selumetinib differs from newer MEK inhibitors in key pharmacodynamic and pharmacokinetic aspects:
Table 4: Comparison with Second-Generation MEK Inhibitors
Parameter | Selumetinib | Trametinib | Cobimetinib |
---|---|---|---|
IC₅₀ (MEK1/2) | 14.1 nM | 0.7–2 nM | 4.2 nM |
Dosing Frequency | Twice daily | Once daily | Once daily |
Half-life (t₁/₂) | 5–7 hours | 4–5 days | 44 hours |
CNS Penetration | Moderate | Low | Limited data |
Key Clinical Use | NF1-associated PNs | Melanoma (with BRAFi) | Melanoma (with BRAFi) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7